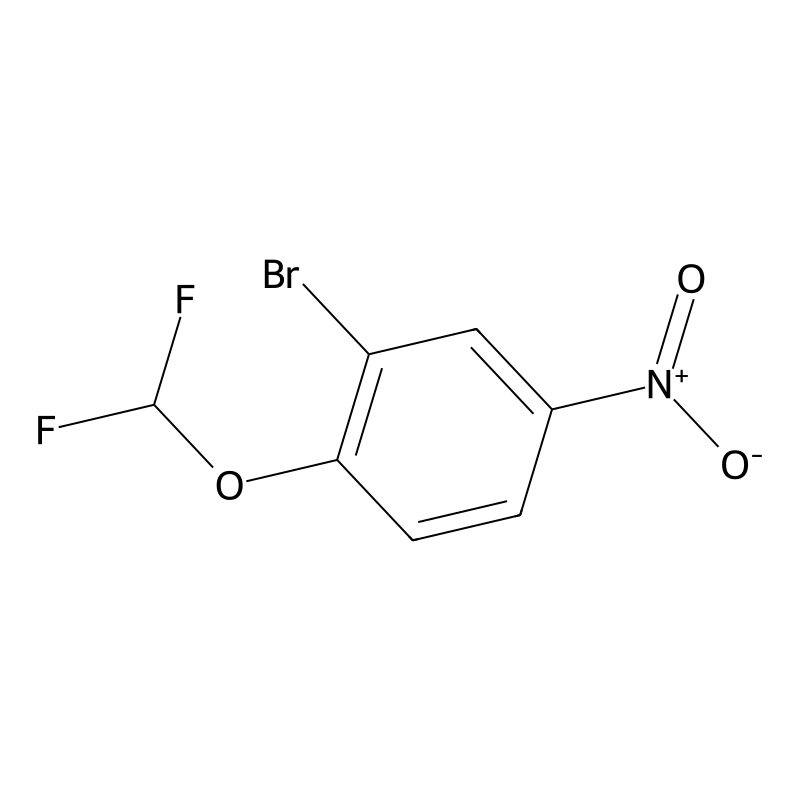

2-Bromo-1-(difluoromethoxy)-4-nitrobenzene

Content Navigation

Process chemists often encounter rapid metabolic clearance when using methoxy-containing intermediates, and chloro analogs require costly ligands and high temperatures for cross-coupling. This bench-stable aryl bromide eliminates these issues with its metabolically robust -OCF2H group and reactive bromine handle, enabling efficient synthesis of difluoromethoxy anilines under mild conditions.

- Prevents O-demethylation and rapid clearance (vs. methoxy), ensuring longer API half-life.

- Enables mild Suzuki couplings with generic Pd catalysts, unlike chloro analog.

- High-yielding precursor to 3-bromo-4-(difluoromethoxy)aniline via chemoselective reduction.

Bulk stock available for industrial-scale campaigns.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-Bromo-1-(difluoromethoxy)-4-nitrobenzene (CAS: 83189-97-3) is a 1,2,4-trisubstituted aromatic building block utilized in the development of advanced pharmaceuticals and agrochemicals. It features a metabolically robust difluoromethoxy (-OCF2H) ether, an electrophilic bromine handle for transition-metal-catalyzed cross-couplings, and a reducible nitro group for subsequent amination. As a bench-stable intermediate, it serves as a direct precursor to 3-bromo-4-(difluoromethoxy)aniline, allowing process chemists to assemble complex biaryl or functionalized aniline scaffolds without the need for hazardous, late-stage difluoromethylation using ozone-depleting gases or specialized carbene reagents [1].

Sourcing Fit

Substituting this exact compound with non-fluorinated analogs (such as 2-bromo-1-methoxy-4-nitrobenzene) or different halogens (such as 2-chloro-1-(difluoromethoxy)-4-nitrobenzene) introduces measurable downstream penalties. The methoxy analog lacks the metabolic stability provided by the fluorine atoms, which leads to rapid in vivo O-demethylation and reduces the half-life of the final active pharmaceutical ingredient. Conversely, substituting the bromine handle with a chlorine atom degrades cross-coupling reactivity, forcing manufacturers to use expensive, proprietary dialkylbiaryl phosphine ligands (e.g., XPhos) and elevated temperatures (>100 °C) to achieve acceptable yields, thereby increasing catalyst costs and reducing overall process efficiency[1].

Substitution Risk

Cross-Coupling Efficiency: Bromide vs. Chloride

In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond in 2-bromo-1-(difluoromethoxy)-4-nitrobenzene offers lower activation energy for oxidative addition compared to its chlorinated analog. Aryl bromides typically achieve >90% conversion in Suzuki couplings using generic catalysts (e.g., Pd(PPh3)4) at 60–80 °C within 2–4 hours. In contrast, the corresponding aryl chlorides often yield <20% under identical conditions, necessitating the procurement of specialized, high-cost ligands to force the reaction [1].

| Evidence Dimension | Oxidative addition rate and catalyst requirement |

| Target Compound Data | >90% conversion with standard Pd(0)/PPh3 catalysts at 60–80 °C |

| Comparator Or Baseline | 2-Chloro-1-(difluoromethoxy)-4-nitrobenzene (<20% conversion without specialized ligands) |

| Quantified Difference | ~4x to 5x higher yield under mild, ligand-free or generic ligand conditions |

| Conditions | Standard Suzuki-Miyaura coupling (Pd catalyst, mild base, 60–80 °C) |

Procuring the bromo-derivative reduces catalyst costs and simplifies process scale-up by eliminating the need for expensive proprietary ligands.

Metabolic Stability: Difluoromethoxy vs. Methoxy

The difluoromethoxy group acts as a lipophilic hydrogen bond donor and a metabolically stable bioisostere for the methoxy group. The electron-withdrawing fluorine atoms strengthen the C-H bond, blocking cytochrome P450-mediated O-demethylation. Quantitatively, the difluoromethoxy group possesses a Hansch lipophilicity parameter (π) of approximately +0.18 to +0.30, compared to -0.02 for a standard methoxy group, resulting in a net increase in lipophilicity (ΔlogP ≈ +0.2 to +0.5)[1]. This allows medicinal chemists to tune the partition coefficient of the final API while extending its biological half-life.

| Evidence Dimension | Hansch lipophilicity parameter (π) and metabolic blocking |

| Target Compound Data | -OCF2H group (π ≈ +0.18 to +0.30) |

| Comparator Or Baseline | 2-Bromo-1-methoxy-4-nitrobenzene (-OCH3 group, π ≈ -0.02) |

| Quantified Difference | ΔlogP increase of +0.2 to +0.5 units; blockade of O-demethylation |

| Conditions | Standard octanol-water partition models and in vitro microsomal stability assays |

Procuring the pre-fluorinated building block ensures the final product resists metabolic degradation, a requirement for modern drug candidates.

Ortho-Bromine Scaffold Geometry

The 1,2,4-substitution pattern of 2-bromo-1-(difluoromethoxy)-4-nitrobenzene places the reactive bromine handle strictly ortho to the difluoromethoxy group. When subjected to cross-coupling, this generates ortho-difluoromethoxy biaryl systems. The steric bulk of the adjacent aryl ring forces the -OCF2H group into an orthogonal conformation relative to the aromatic plane, a structural feature that cannot be achieved using the isomeric 4-bromo-1-(difluoromethoxy)-2-nitrobenzene [1]. This orthogonal projection perfectly fills hydrophobic pockets in specific kinase inhibitor designs.

| Evidence Dimension | Conformational projection of the -OCF2H group |

| Target Compound Data | Ortho-biaryl formation forces orthogonal -OCF2H projection |

| Comparator Or Baseline | 4-Bromo-1-(difluoromethoxy)-2-nitrobenzene (yields para-biaryls with coplanar -OCF2H flexibility) |

| Quantified Difference | Distinct dihedral angle restriction (~90° vs ~0-30°) in the resulting biaryl API |

| Conditions | Downstream biaryl products evaluated via X-ray crystallography or DFT modeling |

Buyers targeting specific steric pockets in enzyme active sites must procure this exact regioisomer to achieve the required 3D molecular geometry.

Chemoselective Nitro Reduction

A processability metric for this compound is its behavior during nitro group reduction to form 3-bromo-4-(difluoromethoxy)aniline. Under standard catalytic hydrogenation (H2, Pd/C), aryl bromides are susceptible to competitive hydrodebromination, resulting in >15-30% loss of the bromine handle. However, by utilizing chemoselective reduction protocols—such as Béchamp reduction (Fe/NH4Cl) or poisoned catalysts (Pt/C with vanadium/sulfur)—the nitro group can be quantitatively reduced (>95% yield) while preserving the carbon-bromine bond for subsequent functionalization [1].

| Evidence Dimension | Chemoselectivity of nitro reduction (amine yield vs. debromination) |

| Target Compound Data | >95% selective reduction with Fe/NH4Cl or poisoned Pt/C |

| Comparator Or Baseline | Standard Pd/C hydrogenation |

| Quantified Difference | Prevents the 15–30% debromination byproduct loss seen with unoptimized Pd/C |

| Conditions | Industrial-scale nitro reduction to aniline |

Informs procurement and process teams that specific, well-documented reduction conditions must be employed to maximize yield and preserve the halogen.

Metabolically Stable Kinase Inhibitors

Leveraging the evidence in Section 3 regarding the orthogonal conformation and metabolic stability of the -OCF2H group, this compound is highly suitable for synthesizing ortho-difluoromethoxy biaryl kinase inhibitors. The pre-installed fluorine atoms prevent the rapid clearance seen with methoxy-based analogs [1], [2].

Large-Scale Agrochemical Manufacturing

The higher oxidative addition rate of the bromide handle (compared to the chloride analog) makes this compound a highly effective precursor for industrial-scale synthesis of difluoromethoxy-substituted pesticides. It allows manufacturers to use generic palladium catalysts and milder temperatures, reducing batch costs [3].

Precursor for 3-Bromo-4-(difluoromethoxy)aniline

Utilizing the chemoselective reduction protocols outlined in Section 3, this compound serves as the direct, high-yielding precursor to 3-bromo-4-(difluoromethoxy)aniline. This aniline derivative is a sought-after building block for amide coupling and urea formation in the development of novel therapeutics [4].

Application Fit Matrix

References

- [1] Zafrani, Y. et al. 'The Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept.' Journal of Medicinal Chemistry, 2017, 60(19), 7970-7983.

- [2] Müller, K. et al. 'Fluorine in Pharmaceuticals: Looking Beyond Intuition.' Science, 2007, 317(5846), 1881-1886.

- [3] Miyaura, N.; Suzuki, A. 'Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.' Chemical Reviews, 1995, 95(7), 2457-2483.

- [4] Blaser, H.-U. et al. 'Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.' Advanced Synthesis & Catalysis, 2003, 345(1-2), 103-151.

XLogP3

Explore Compound Types